molecular formula C11H12O2 B3036496 (E)-Methyl 4-phenylbut-2-enoate CAS No. 34541-75-8

(E)-Methyl 4-phenylbut-2-enoate

Cat. No.: B3036496
CAS No.: 34541-75-8
M. Wt: 176.21 g/mol
InChI Key: RQGQILSLSHKEMT-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Methyl 4-phenylbut-2-enoate is an organic compound belonging to the class of esters. It is characterized by the presence of a phenyl group attached to a butenoate moiety. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-Methyl 4-phenylbut-2-enoate can be synthesized through several methods. One common approach involves the esterification of 4-phenylbut-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired ester. This reaction requires careful control of temperature and pH to achieve high yields.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale esterification processes. These processes often employ continuous flow reactors to optimize reaction efficiency and minimize waste. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 4-phenylbut-2-enoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as Grignard reagents or organolithium compounds are often used in these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Grignard reagents, organolithium compounds, and halogenating agents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted esters and alcohols.

Scientific Research Applications

(E)-Methyl 4-phenylbut-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (E)-Methyl 4-phenylbut-2-enoate involves its interaction with various molecular targets. In biological systems, it may act by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-phenylbutanoate: Similar structure but lacks the double bond in the butenoate moiety.

    Ethyl 4-phenylbut-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl cinnamate: Contains a phenyl group attached to a propenoate moiety, similar to (E)-Methyl 4-phenylbut-2-enoate but with a different carbon chain length.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a phenyl group and a butenoate moiety makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

methyl (E)-4-phenylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-13-11(12)9-5-8-10-6-3-2-4-7-10/h2-7,9H,8H2,1H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGQILSLSHKEMT-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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